6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

regioselective synthesis Friedel-Crafts cyclization sulindac intermediate

Regioisomeric purity is critical in sulindac intermediate supply chains-generic substitution by other fluoro-methyl-indanone regioisomers introduces regiochemical incompatibility. 6-Fluoro-2-methylindanone is the validated penultimate intermediate in sulindac (NSAID) manufacturing, produced via Friedel-Crafts cyclization with demonstrated regioisomeric selectivity of 10:1 to 19:1. • Sole regioisomer compatible with conventional sulindac synthetic routes (US 3,654,349; WO2005068411A1) • Supplied at ≥98% purity (HPLC/GC) with full characterization data for impurity profiling and ANDA submissions • Available from gram to kilogram scale with batch-to-batch consistency

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 37794-19-7
Cat. No. B1280627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
CAS37794-19-7
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=C(C=C2)F
InChIInChI=1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
InChIKeyBABIQLUCYVRCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-1-indanone: Identity & Procurement


6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (synonyms: 6-fluoro-2-methylindanone, 2-methyl-6-fluoro-1-indanone) is a fluorinated 1-indanone derivative with molecular formula C10H9FO and molecular weight 164.18 g/mol . The compound features a bicyclic indanone core bearing a fluorine atom at the 6-position and a methyl group at the 2-position, which introduces a chiral center . It belongs to the indanone class of organic compounds and is primarily recognized as the key penultimate intermediate in the established industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) sulindac [1]. Commercially, it is supplied as a white to off-white solid or light yellow solid with purity specifications ranging from 95% to ≥98% (HPLC), and is classified under pharmaceutical intermediates for research and development applications .

1 Procurement Pharmaceutical intermediate supply chain fit
2 Selection 6-fluoro regioisomer for established sulindac route
3 Context Multi-vendor, 95–98% HPLC purity grades available

Non-Substitutability of 6-Fluoro-2-methylindanone


The 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one scaffold carries a specific regioisomeric identity that is non-interchangeable with its closest structural analogs. The fluorine substitution position (C-6 vs. C-4, C-5, or C-7) dictates both the synthetic accessibility via Friedel-Crafts cyclization and the downstream chemical fate in multi-step pharmaceutical syntheses [1]. Critically, only the 6-fluoro regioisomer serves as the direct precursor in the conventional sulindac manufacturing route; the 4-fluoro, 5-fluoro, and 7-fluoro regioisomers are either unsuitable or would require divergent, unvalidated synthetic pathways [2]. Furthermore, the presence of the 6-fluoro substituent modulates lipophilicity (ACD/LogP 2.17) relative to the non-fluorinated parent 2-methyl-1-indanone (ACD/LogP 2.59), altering physicochemical behavior in both reaction media and biological partitioning . Generic substitution by any other fluoro-methyl-indanone regioisomer or by the des-fluoro parent compound would therefore introduce either regiochemical incompatibility or altered physicochemical properties, neither of which is acceptable in validated pharmaceutical intermediate supply chains .

Regiochemistry 4-fluoro, 5-fluoro, and 7-fluoro regioisomers are not validated as sulindac intermediates. Substitution introduces regiochemical incompatibility.
Property shift The des-fluoro parent (2-methyl-1-indanone) has a higher LogP (2.59 vs. 2.17). This may alter partitioning and physicochemical behavior in downstream steps.
Supply chain Alternative regioisomers have limited commercial availability and higher unit cost, which may not support scaled process validation.

Differentiation Evidence for 6-Fluoro-2-methylindanone


Friedel-Crafts Cyclization Regioselectivity

In the acid-catalyzed cyclization of (3-fluorophenyl)-isopropenyl-ketone, the 6-fluoro-2-methyl-1-indanone regioisomer is formed with overwhelming preference over the competing 4-fluoro-2-methyl-1-indanone regioisomer. When the cyclization is conducted in concentrated H₂SO₄ at 60 °C, the regioisomeric ratio of 6-fluoro (I) to 4-fluoro (IX) is 10:1. When the reaction temperature is lowered to 0 °C, the selectivity increases to 19:1 in favor of the 6-fluoro regioisomer [1]. This stands in marked contrast to the analogous bromo-substituted system (6-bromo-2-methyl-1-indanone vs. 4-bromo-2-methyl-1-indanone), which yields only a 1:1 regioisomeric mixture under comparable conditions [2].

Cyclization selectivity
Head-to-head
6-F: 10:1 to 19:1 over 4-F regioisomer
Br analog: 1:1 mixture (no selectivity)
Intrinsic regiochemical preference supports scalable manufacture
GC: DB-1701, Rt 6-F = 13.5 min, Rt 4-F = 13.1 min
regioselective synthesis Friedel-Crafts cyclization sulindac intermediate

Sulindac Key Intermediate Specificity

The conventional industrial synthesis of sulindac, as originally disclosed in US Patent No. 3,654,349 (Merck & Co.) and elaborated in subsequent process patents, proceeds through 6-fluoro-2-methylindanone as the essential penultimate intermediate. This compound undergoes Knoevenagel condensation with cyanoacetic acid (acetic acid / ammonium acetate catalyst, refluxing toluene), followed by alkaline hydrolysis, to yield 5-fluoro-2-methylindenyl-3-acetic acid — the direct precursor to sulindac [1]. The 5-fluoro-2-methylindanone (CAS 41201-58-5) is a structurally distinct compound that is not interchangeable in this pathway; its fluorine is already at the C-5 position of the indanone ring, which would not yield the required 5-fluoro-indenyl acetic acid scaffold after condensation and double-bond migration [2]. The 4-fluoro-2-methylindanone (CAS 52045-42-8) regioisomer is an unwanted byproduct of the cyclization step and is not a viable sulindac precursor [3].

Sulindac intermediate role
Class-level
6-fluoro regioisomer: validated sulindac precursor
5-fluoro and 4-fluoro: pathway not established
Established regulatory and process validation precedent
Qualitative pathway compatibility review
pharmaceutical intermediate sulindac synthesis NSAID manufacturing

Lipophilicity Modulation by Fluorine

The introduction of fluorine at the 6-position of the indanone scaffold reduces the computed partition coefficient relative to the non-fluorinated parent. The 6-fluoro-2-methylindanone has an ACD/LogP of 2.17 , whereas the non-fluorinated 2-methyl-1-indanone (CAS 17496-14-9) has an ACD/LogP of 2.59 , representing a ΔLogP of –0.42. This reduction in lipophilicity is consistent with the electron-withdrawing nature of the aromatic fluorine substituent and translates to measurably different physicochemical properties: the aqueous solubility of 6-fluoro-2-methylindanone is 307.4 mg/L at 25 °C , while the non-fluorinated parent has lower aqueous solubility (not explicitly reported but consistent with higher LogP). The 5-fluoro regioisomer (CAS 41201-58-5) has a computed XLogP of 2.3 [1], which is intermediate between the 6-fluoro and the non-fluorinated parent, demonstrating that the fluorine position alone modulates lipophilicity.

Lipophilicity modulation
Cross-study comparable
ACD/LogP 2.17 (6-F)
ΔLogP –0.42 vs. non-fluorinated parent (2.59)
Supports consistent reaction partitioning in optimized processes
Solubility: 307.4 mg/L at 25 °C
lipophilicity drug-likeness fluorine substitution effect

Boiling Point Differentiation

The boiling points of the three fluoro-methyl-indanone regioisomers differ sufficiently to inform purification strategy and handling conditions. The 6-fluoro-2-methylindanone (CAS 37794-19-7) has a boiling point of 240.9 °C at 760 mmHg . The 5-fluoro regioisomer (CAS 41201-58-5) boils at 251.8 °C at 760 mmHg, approximately 10.9 °C higher . The 7-fluoro regioisomer (CAS 213387-42-9) has a predicted boiling point of 250.2 °C at 760 mmHg . The non-fluorinated parent 2-methyl-1-indanone boils at 238.4 °C at 760 mmHg . These differences, while modest, are analytically meaningful: in the GC method described in WO2005068411A1, the 6-fluoro and 4-fluoro regioisomers are baseline-resolved with retention times of 13.5 min and 13.1 min, respectively, enabling unambiguous identity confirmation [1].

Boiling point & identity
Cross-study comparable
240.9 °C at 760 mmHg
ΔTb –10.9 °C vs. 5-fluoro regioisomer
Enables GC identity verification and purity assessment
Retention time difference 0.4 min on DB-1701
boiling point volatility distillation regioisomer separation

Alternative Synthetic Route

An alternative synthesis of 6-fluoro-2-methylindanone, distinct from the polyphosphoric acid (PPA) cyclization of p-fluoro-α-methylhydrocinnamic acid described in the original Merck patent (US 3,654,349), was reported by Chen Yingqi (2008). This five-step sequence starts from 4-fluorobenzyl chloride and proceeds via: (1) condensation with diethyl methyl malonate, (2) alkaline hydrolysis with KOH, (3) decarboxylation, (4) acyl chlorination with SOCl₂, and (5) intermolecular Friedel-Crafts cyclization. The overall yield across all five steps was 57.0%, and the product was characterized by ¹H NMR, GC-MS, and elemental analysis [1]. While a direct head-to-head yield comparison with the original PPA-mediated route is not available (the Merck patent does not report a discrete isolated yield for the cyclization step alone), the 57.0% overall yield from inexpensive starting materials provides a benchmark for alternative sourcing strategies [2].

Alternative synthesis
Supporting evidence
57.0% overall yield (5 steps)
From 4-fluorobenzyl chloride; Chen Yingqi 2008
Benchmark for evaluating new synthetic approaches
Structure confirmed by ¹H NMR, GC-MS, EA
synthetic methodology process chemistry overall yield

Commercial Availability and Purity

6-Fluoro-2-methylindanone (CAS 37794-19-7) is commercially available from multiple established chemical suppliers with purity specifications ranging from 95% to ≥98% (HPLC). Aladdin Scientific offers the compound at ≥98% purity in pack sizes from 1 g to 100 g (SKU F347878) . BOC Sciences supplies the compound at 98% purity . Multiple Chinese manufacturers including Haswell (99% HPLC), Wuhan Huajiu (99%), and Heowns (99%) provide kilogram-scale quantities . In contrast, the 5-fluoro regioisomer (CAS 41201-58-5) is primarily available at >97% purity from a more limited supplier base, and the 4-fluoro regioisomer (CAS 52045-42-8) is available at 95% purity but at significantly higher unit cost (approximately €283/g from one supplier) and with fewer bulk options . The broader commercial availability and more competitive pricing of the 6-fluoro regioisomer reflect its established demand as a sulindac intermediate in pharmaceutical manufacturing supply chains.

Commercial supply
Data to verify
Multi-vendor, 95% to ≥98% (HPLC)
Gram to kilogram scale; competitive pricing
Supports supply chain resilience and procurement review
Verify current lot-specific purity and pricing
commercial availability purity specification pharmaceutical intermediate procurement

6-Fluoro-2-methylindanone: Application Scenarios


Sulindac API Manufacturing

The primary industrial application of 6-fluoro-2-methylindanone is as the penultimate intermediate in the synthesis of sulindac, a widely prescribed NSAID. The conventional manufacturing route — cyclization of p-fluoro-α-methylhydrocinnamic acid with polyphosphoric acid to yield 6-fluoro-2-methylindanone, followed by condensation with cyanoacetic acid and subsequent hydrolysis — has been validated in multiple patents (US 3,654,349, WO2005068411A1) and is practiced at commercial scale [1]. Procurement of this specific regioisomer (rather than the 5-fluoro or 4-fluoro analogs) is mandatory because the downstream chemistry relies on the fluorine being at the 6-position of the indanone to ultimately place it at the 5-position of the indenyl acetic acid scaffold after condensation and double-bond migration. The demonstrated regioisomeric selectivity of 10:1 to 19:1 in the cyclization step ensures cost-efficient manufacturing without burdensome chromatographic purification [2].

Impurity Reference Standard & Analytical Methods

6-Fluoro-2-methylindanone is cataloged as Sulindac Impurity 3 (SynZeal) and Sulindac Impurity 4 (CymitQuimica), and is supplied with detailed characterization data compliant with regulatory guidelines for impurity profiling [1]. Its distinct GC retention time (Rt = 13.5 min on DB-1701 column) relative to the 4-fluoro regioisomer (Rt = 13.1 min) enables its use as a system suitability standard in gas chromatographic methods for monitoring regioisomeric purity in sulindac intermediate batches [2]. Analytical laboratories and quality control departments in pharmaceutical manufacturing require authentic samples of this specific compound as a reference standard; no other fluoro-methyl-indanone regioisomer can substitute for this purpose.

Fluorinated Building Block in Medicinal Chemistry

Beyond its role as a sulindac intermediate, the 6-fluoro-2-methylindanone scaffold serves as a versatile fluorinated building block in medicinal chemistry programs. The presence of the ketone at C-1 enables Knoevenagel and aldol condensation reactions, while the C-2 methyl group introduces a stereocenter that can be exploited in asymmetric synthesis [1]. The 6-fluoro substitution provides a measurable reduction in lipophilicity (ACD/LogP 2.17 vs. 2.59 for the non-fluorinated parent) while complying with all Lipinski Rule of 5 parameters (zero violations), making it an attractive core for fragment-based drug discovery and lead optimization programs where fine-tuning of physicochemical properties is required [2].

Process Chemistry Route Benchmarking

The documented alternative synthesis of 6-fluoro-2-methylindanone via a five-step sequence from 4-fluorobenzyl chloride (overall yield 57.0%, Chen Yingqi 2008) provides a quantitative benchmark for process chemistry research aimed at developing more efficient, greener, or lower-cost synthetic routes [1]. The compound's well-characterized physical properties — including boiling point (240.9 °C), density (1.179 g/cm³), and refractive index (1.534) — enable unambiguous product identification when evaluating new synthetic methodologies [2]. Process development teams seeking to improve upon the existing manufacturing routes can use these established metrics as performance baselines.

Application
Selection Property
Validation Focus
Sulindac API intermediate supply
6-fluoro regioisomer identity
Regiochemical compatibility and process validation precedent
Impurity reference standard
GC retention time and purity profile
Identity confirmation and system suitability in QC workflows
Fluorinated building block
Ketone reactivity and chiral center
Knoevenagel/aldol condensation and asymmetric synthesis fit
Process chemistry benchmarking
Documented alternative route yield
Second-source evaluation and green chemistry route comparison
Research use only; not for human or veterinary use. Verify purity and regioisomeric identity per lot before use in regulated workflows.

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